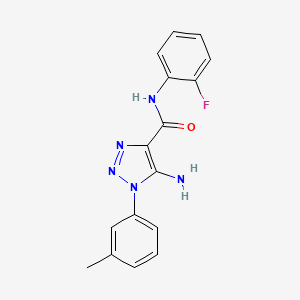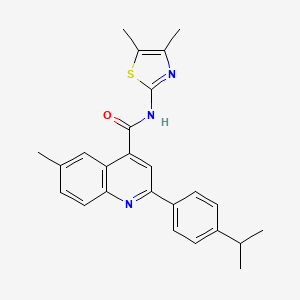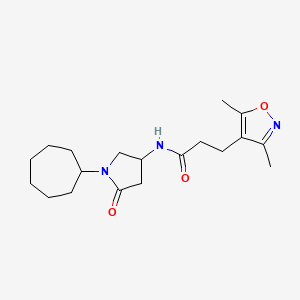![molecular formula C21H21ClN4O3 B6083929 1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. This compound is commonly referred to as CIP or CIPF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Mechanism of Action
The mechanism of action of CIP involves the inhibition of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and dopamine D2 receptors. This inhibition leads to a reduction in inflammation, tumor growth, and psychotic symptoms. CIP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
CIP has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and tumor growth, as well as improve cognitive function and reduce psychotic symptoms. CIP has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
CIP has several advantages for use in lab experiments, including its high purity and potency, as well as its well-established synthesis method. However, CIP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic benefits.
Future Directions
There are several future directions for research on CIP, including further studies on its mechanism of action, potential therapeutic benefits, and toxicity. Additionally, research could focus on developing new synthesis methods for CIP that are more efficient and cost-effective. Further studies could also explore the potential of CIP as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CIP has significant potential for use in pharmacology and medicine, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of CIP involves multiple steps, including the reaction of 3-chlorophenylhydrazine with 4-isonicotinoyl-1-piperazinecarboxylic acid, followed by the addition of pyrrolidinone and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure CIP. This synthesis method has been optimized to produce high yields of pure CIP, making it suitable for large-scale production for scientific research purposes.
Scientific Research Applications
CIP has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to have significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. CIP has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, CIP has been shown to have potential as an antipsychotic agent, with studies showing its ability to reduce psychotic symptoms in animal models.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-17-2-1-3-18(13-17)26-14-16(12-19(26)27)21(29)25-10-8-24(9-11-25)20(28)15-4-6-23-7-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBFDNCJLEULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6083851.png)
![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)


![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)

methanone](/img/structure/B6083911.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)
